molecular formula C16H13NO3 B11468981 2-[(3,4-Dimethoxyphenyl)carbonyl]benzonitrile

2-[(3,4-Dimethoxyphenyl)carbonyl]benzonitrile

Cat. No.: B11468981
M. Wt: 267.28 g/mol
InChI Key: GYAFLRUIQGTKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dimethoxyphenyl)carbonyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group and a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)carbonyl]benzonitrile typically involves the reaction of 3,4-dimethoxybenzoyl chloride with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)carbonyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)carbonyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(3,4-dimethoxybenzoyl)benzonitrile

InChI

InChI=1S/C16H13NO3/c1-19-14-8-7-11(9-15(14)20-2)16(18)13-6-4-3-5-12(13)10-17/h3-9H,1-2H3

InChI Key

GYAFLRUIQGTKFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.